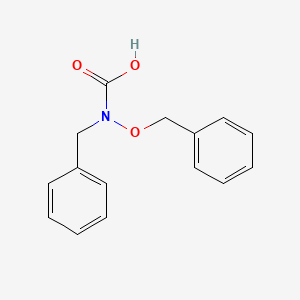

Benzyl(benzyloxy)carbamic acid

Description

Contextualization within Contemporary Organic and Medicinal Chemistry

In the realm of contemporary organic synthesis, the pursuit of complex molecular architectures with high degrees of stereo- and regioselectivity is paramount. Benzyl(benzyloxy)carbamic acid and its derivatives are situated within this context as versatile intermediates and building blocks. The carbamate (B1207046) functionality is a key structural motif found in numerous biologically active compounds and approved drugs. acs.org Consequently, molecules like this compound, which contain this functional group, are of significant interest in medicinal chemistry for the development of novel therapeutic agents. acs.orgontosight.ai The presence of the benzyloxycarbonyl (Cbz) group, a well-established protecting group for amines, further enhances its utility in multi-step syntheses, particularly in peptide chemistry and the preparation of complex nitrogen-containing natural products. total-synthesis.commasterorganicchemistry.com

The structural framework of this compound, featuring benzyl (B1604629) and benzyloxy moieties, allows for a range of chemical transformations. These groups can be selectively cleaved under specific conditions, providing synthetic chemists with strategic flexibility in the elaboration of molecular complexity. The compound's ability to participate in various reactions makes it a valuable tool for creating diverse molecular libraries for drug discovery and for studying structure-activity relationships. ontosight.ai

Historical Perspective on Carbamate Functional Groups and Protecting Strategies

The concept of protecting functional groups to prevent unwanted side reactions during chemical synthesis dates back to the early days of organic chemistry. numberanalytics.com However, the systematic development and application of protecting group strategies became a cornerstone of modern organic synthesis in the mid-20th century. numberanalytics.com Carbamates, esters of carbamic acid, emerged as a crucial class of protecting groups for amines due to their general stability and the ability to be removed under specific, often mild, conditions. numberanalytics.comnih.gov

The first large-scale application of carbamates in agriculture as pesticides began in the 1950s. nih.gov In the context of laboratory synthesis, the development of various carbamate-based protecting groups revolutionized the field of peptide synthesis. masterorganicchemistry.com Prior to the introduction of reliable amine protecting groups, the controlled formation of peptide bonds was a significant challenge. The introduction of groups like the benzyloxycarbonyl (Cbz) and later the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups provided chemists with the tools needed to construct complex peptides with defined sequences. total-synthesis.commasterorganicchemistry.com

Significance of the Benzyloxycarbonyl (Cbz) Moiety and Related Benzyloxycarbamate Systems

The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann in 1932, was a landmark development in peptide chemistry. total-synthesis.comwikipedia.org It was the first protecting group that allowed for the stepwise and controlled synthesis of peptides, a process that was previously unachievable. total-synthesis.comwikipedia.org The Cbz group is introduced by reacting an amine with benzyl chloroformate under basic conditions. highfine.com

One of the key advantages of the Cbz group is its stability under a wide range of reaction conditions, including those involving bases and many nucleophiles. total-synthesis.com Crucially, it can be readily removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a mild method that generally does not affect other common functional groups. masterorganicchemistry.comorgoreview.com This orthogonality with other protecting groups is a fundamental principle in modern organic synthesis. total-synthesis.com

This compound incorporates this significant Cbz moiety as part of its core structure. Benzyloxycarbamate systems, in general, are investigated for their potential as synthons in the preparation of hydroxamic acids and other valuable chemical entities. nih.gov The presence of the additional benzyl group on the nitrogen atom in this compound can influence its reactivity and provides another point for molecular diversification.

Research Scope and Objectives for Investigations into this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, the research objectives for this compound can be inferred from the broader context of benzyloxycarbamate and Cbz-protected systems.

The primary research interests in a molecule like this compound would likely include:

Development of Novel Synthetic Methodologies: Investigating its use as a precursor for the synthesis of more complex molecules, particularly those with biological relevance. This includes its application in the formation of new carbon-nitrogen and carbon-oxygen bonds.

Protecting Group Chemistry: Exploring the unique properties conferred by the N,N-disubstitution with both benzyl and benzyloxycarbonyl groups. This could involve studying the stability of this arrangement and the conditions for selective deprotection.

Medicinal Chemistry Applications: Utilizing it as a scaffold for the synthesis of new compounds to be screened for biological activity. The carbamate and benzyl functionalities provide opportunities for creating derivatives with diverse steric and electronic properties to probe interactions with biological targets. acs.org

Intermediate in Target-Oriented Synthesis: Employing this compound as a key intermediate in the total synthesis of complex natural products or designed molecules with specific functions.

The following tables provide representative data for compounds containing the benzyloxycarbamate functional group, which can serve as a reference for the expected properties of this compound.

Table 1: Representative Spectroscopic Data for a Benzyloxycarbamate-Containing Compound

| Spectroscopic Technique | Characteristic Peaks/Signals (for a related structure) |

| ¹H NMR | Signals around δ 7.34–7.24 ppm (aromatic protons), δ 4.90 ppm (benzyloxy CH₂) |

| ¹³C NMR | Peak at approximately δ 155.2 ppm (carbamate carbonyl) |

| Infrared (IR) Spectroscopy | Strong absorption around 1702 cm⁻¹ (C=O stretch) |

Data is representative for a related benzyloxycarbamate structure and may vary for this compound itself.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61824-41-7 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

benzyl(phenylmethoxy)carbamic acid |

InChI |

InChI=1S/C15H15NO3/c17-15(18)16(11-13-7-3-1-4-8-13)19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |

InChI Key |

NKRKOSYYWHYYGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C(=O)O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Benzyl Benzyloxy Carbamic Acid and Its Analogues

Direct Synthesis from Precursors and Building Blocks

The most straightforward methods for constructing the core structure of Benzyl(benzyloxy)carbamic acid involve the formation of the carbamate (B1207046) linkage from readily available starting materials.

The synthesis of carbamate derivatives can be achieved through the reaction of carbamic acids with alcohols. While direct condensation is possible, the reaction is often facilitated by activating agents to improve yields. For instance, the synthesis of benzyl (B1604629) carbamic acid derivatives has been accomplished with high efficiency using catalysts like trichloroisocyanuric acid (TCCA) in conjunction with triphenylphosphine (B44618) (PPh₃), achieving yields of up to 97%.

Another foundational strategy is the classical alkylation of a pre-formed carbamate. This multi-step approach begins with the synthesis of a suitable N-substituted carbamate, such as ethyl N-benzyloxycarbamate. This intermediate is prepared by reacting O-benzylhydroxylamine hydrochloride with ethyl chloroformate in the presence of a base like pyridine (B92270), affording a high yield (94%). The subsequent N-alkylation is achieved by treating the ethyl N-benzyloxycarbamate with benzyl bromide in a suitable solvent like acetonitrile, with a base such as potassium carbonate (K₂CO₃) to neutralize the acid byproduct. The final step involves the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

Table 1: Alkylation Conditions for N-Benzyl-N-benzyloxy Carbamate Intermediate

| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

| Ethyl N-benzyloxycarbamate | Benzyl bromide | K₂CO₃ | CH₃CN | 89.5 |

Data derived from referenced synthetic procedures.

A more direct and widely used method for preparing N-benzyloxycarbonyl (Cbz or Z) protected compounds involves benzyl chloroformate (Cbz-Cl). wikipedia.org This powerful reagent reacts readily with nucleophiles to form the stable carbamate linkage.

For the synthesis of this compound, the key reaction is the coupling of benzyl chloroformate with O-benzylhydroxylamine. This one-step protocol is typically performed in the presence of a base, such as pyridine or sodium hydroxide, to scavenge the hydrogen chloride (HCl) generated during the reaction. stackexchange.com The reaction is often carried out at reduced temperatures (e.g., 0°C to room temperature) to control its exothermicity and minimize side reactions. orgsyn.org This approach avoids the multi-step sequence of the alkylation method and provides good to excellent yields, generally in the range of 87–94%.

The general procedure involves dissolving the amine precursor (O-benzylhydroxylamine) in an aqueous basic solution and then adding benzyl chloroformate, often simultaneously with additional base to maintain the desired pH (typically 8-10). stackexchange.comgoogle.com After the reaction is complete, an acidic workup protonates the carbamate to yield the final product.

Table 2: Representative Yields for Benzyl Chloroformate Method

| Amine Precursor | Reagent | Base | Typical Yield (%) |

| O-Benzylhydroxylamine | Benzyl Chloroformate | Pyridine | 87-94 |

| Glycine | Benzyl Chloroformate | Sodium Hydroxide | ~90 |

Data compiled from syntheses of this compound and related Cbz-protected amino acids. stackexchange.com

Advanced Synthetic Approaches for Controlled Stereochemistry

For applications in pharmaceuticals and bioactive materials, controlling the three-dimensional arrangement of atoms is paramount. Advanced synthetic methods have been developed to produce chiral analogues of this compound with high levels of stereocontrol.

Diastereoselective reactions are employed to synthesize molecules with multiple stereocenters, controlling their relative configuration. A key strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

A prominent example is the synthesis of chiral β²-amino acids, which are structural analogues. In this context, a modified Evans oxazolidinone auxiliary, 4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ), is used. researchgate.netresearchgate.net The synthesis involves an amidomethylation of the titanium enolate of an acyl-DIOZ derivative. The electrophile used in this key step is Benzyl N-[(benzyloxy)methyl]carbamate, a close analogue of the target compound. researchgate.netresearchgate.net This reaction proceeds with high diastereoselectivity (often >90–95%), establishing the desired stereochemistry. researchgate.net Subsequent removal of the chiral auxiliary yields the enantiomerically enriched β²-amino acid derivative. The high crystallinity of the DIOZ derivatives often facilitates purification and analysis. researchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. While direct enantioselective synthesis of this compound itself is not extensively documented, methodologies for creating chiral benzylic alcohol derivatives provide a pathway to enantiomerically enriched analogues. nih.gov

One advanced approach involves the use of transition-metal catalysis. For instance, a Palladium/Copper (Pd/Cu) co-catalyzed enantioselective and diastereodivergent benzylic substitution has been developed. nih.gov This method allows for the construction of two adjacent stereocenters by reacting benzyl geminal dicarboxylates with imino esters. By selecting the appropriate configuration of the chiral ligands associated with the metal catalysts, it is possible to access any of the four possible stereoisomers of the product from the same set of starting materials. nih.gov This powerful strategy offers a route to chiral building blocks that could be further elaborated into functionalized analogues of this compound with full control over the absolute stereochemistry.

Optimization of Reaction Conditions and Yields

Maximizing reaction efficiency is a central goal in chemical synthesis. Optimization of parameters such as solvent, temperature, catalyst, and reagent stoichiometry is critical for improving yields and purity while minimizing reaction times and waste.

In the context of carbamate synthesis, continuous flow processing has emerged as a powerful technique for optimization. A flow process coupling a Curtius rearrangement with a biocatalytic step has been used to produce valuable Cbz-carbamate products in high yield and purity. beilstein-journals.org In this system, superheating the reaction mixture to 120°C in a toluene (B28343) solvent under pressure facilitates the rearrangement, while the use of a slight excess of benzyl alcohol ensures the complete conversion of the isocyanate intermediate. beilstein-journals.org A downstream purification step using an immobilized enzyme (Candida antarctica lipase (B570770) B, CALB) selectively tags unreacted benzyl alcohol, simplifying the final purification. beilstein-journals.org

For traditional batch syntheses using benzyl chloroformate, key optimization parameters include pH control and temperature. Maintaining a basic pH (8-10) is crucial for neutralizing the HCl byproduct and driving the reaction to completion. google.com Cooling the reaction mixture, typically in an ice bath, helps to control the reaction rate and prevent the degradation of the thermally sensitive benzyl chloroformate reagent. stackexchange.comorgsyn.org The choice of base (e.g., NaOH, Na₂CO₃, pyridine) and solvent system (e.g., water, ethyl acetate, toluene) can also significantly impact reaction outcome and ease of purification. wikipedia.org

Development of Efficient and Scalable Synthetic Procedures

The development of efficient and scalable methods for synthesizing benzyloxycarbamates is crucial for their practical application in academic and industrial research. Traditional methods often involve multiple steps or the use of hazardous reagents.

One foundational approach involves the reaction of O-benzylhydroxylamine hydrochloride with an appropriate acylating agent like ethyl chloroformate. This reaction is typically carried out in the presence of a base such as pyridine to neutralize the generated acid, affording the corresponding N-benzyloxycarbamate in high yields. nih.gov The resulting carbamate can then serve as a versatile synthon. For instance, N-benzyloxycarbamates can act as electrophiles, reacting with various carbon nucleophiles in an alternative strategy for constructing more complex molecules. nih.gov

Another common and direct method is the reaction between O-benzylhydroxylamine and benzyl chloroformate (Cbz-Cl). This one-step process, conducted in the presence of a base like pyridine at controlled temperatures (0°C to 25°C), effectively avoids the need for multi-step alkylation procedures and provides the desired product in excellent yields.

Modern advancements have focused on one-pot procedures and three-component coupling reactions to improve efficiency and scalability. A notable example is the coupling of amines, carbon dioxide (CO2), and alkyl halides. This method utilizes cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) to facilitate the formation of carbamates under mild conditions and with short reaction times, successfully preventing common side reactions like N-alkylation. organic-chemistry.org This approach is particularly advantageous as it is applicable to a wide range of amines and chiral substrates without causing racemization. organic-chemistry.org

Below is a data table summarizing various synthetic conditions for carbamate synthesis.

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| O-benzylhydroxylamine HCl, Ethyl chloroformate | Pyridine | Ethyl N-benzyloxycarbamate | High | nih.gov |

| Amines, CO2, Halides | Cs2CO3, TBAI | General Carbamates | Good | organic-chemistry.org |

| Aromatic Carboxylic Acids | Di-tert-butyl dicarbonate (B1257347), NaN3 | Acyl Azide Intermediate | N/A | organic-chemistry.org |

Catalytic Strategies in Benzyloxycarbamate Synthesis

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of benzyloxycarbamate synthesis. Both metal-based and biocatalytic strategies have been successfully employed.

Metal Catalysis: Transition metal catalysts have been instrumental in developing novel synthetic routes. A copper-catalyzed cross-coupling reaction has been developed for the synthesis of carbamates from amines and alkoxycarbonyl radicals, which are generated from carbazates. This method is noted for its mild conditions and broad substrate scope, accommodating both aromatic and aliphatic, as well as primary and secondary amines. organic-chemistry.org Another approach utilizes a nickel boride catalyst for the reduction of nitriles, which allows for the subsequent formation of Boc-protected amines, a related class of carbamates. This system is environmentally benign, employing nickel(II) chloride and sodium borohydride (B1222165). organic-chemistry.org

Biocatalysis: Biocatalytic methods are increasingly favored for their high selectivity and green credentials. A continuous flow process has been designed that combines a Curtius rearrangement with a biocatalytic step to produce valuable Cbz-carbamate products. beilstein-journals.org In this system, the enzyme Candida antarctica lipase B (CALB), in an immobilized form, is used to selectively transform residual benzyl alcohol (a common impurity) into benzyl butyrate. This "impurity tagging" strategy significantly simplifies the purification process, allowing for the isolation of the desired carbamate in high yield and purity. beilstein-journals.org This innovative, telescoped process demonstrates the effective integration of challenging chemical transformations with chemoselective biocatalysis. beilstein-journals.org

The table below highlights different catalytic approaches.

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

| Copper | Cross-coupling | Amines, Carbazates | Mild conditions, wide scope | organic-chemistry.org |

| Nickel Boride | Reduction | Nitriles | Environmentally benign | organic-chemistry.org |

| Immobilized CALB | Impurity Tagging | Acid substrates, Benzyl alcohol | Simplified purification, high purity | beilstein-journals.org |

Solvent Effects and Green Chemistry Considerations in Synthesis

Solvent Effects: The solvent can dramatically influence the course of a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org In nucleophilic substitution reactions, which are common in carbamate synthesis, solvent polarity is a key factor.

Polar Protic Solvents (e.g., water, methanol): These solvents can form strong hydrogen bonds and are effective at solvating both cations and anions. libretexts.org They can stabilize ionic intermediates, which may increase the rate of reactions proceeding through an SN1 mechanism. However, they can also solvate the nucleophile, reducing its reactivity and potentially slowing down SN2 reactions. wikipedia.orglibretexts.org

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipole moments but lack acidic protons. They are excellent at solvating cations but are less effective at solvating anions. libretexts.org This leaves the nucleophile "bare" and highly reactive, often leading to a significant rate increase for SN2 reactions. wikipedia.org

The selection of an appropriate solvent is therefore a balance of ensuring reactant solubility while optimizing the reaction pathway towards the desired product. wikipedia.org

Green Chemistry Considerations: Green chemistry aims to reduce the environmental impact of chemical processes. In carbamate synthesis, a primary goal is to replace hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net

A leading green alternative involves using carbon dioxide (CO₂) as a renewable, non-toxic, and inexpensive C1 feedstock. researchgate.netrsc.orgresearchgate.net Various methods have been developed to directly convert CO₂ into carbamates. These processes typically involve the reaction of CO₂ with an amine to form a carbamic acid intermediate, which is then coupled with an alcohol or alkyl halide. organic-chemistry.orgresearchgate.net Basic catalysts are often employed to facilitate the conversion under mild conditions. rsc.orgresearchgate.net

Recent research has also focused on catalyst-free and sustainable methods. One novel approach describes the direct synthesis of carbamates from readily available Boc-protected amines using lithium tert-butoxide as the sole base, completely avoiding toxic reagents and metal catalysts. rsc.org This methodology is not only environmentally benign but also scalable, demonstrating its potential for broader applications in medicinal and materials chemistry. rsc.org

The following table summarizes key green chemistry approaches in carbamate synthesis.

| Green Approach | Reagents | Advantage | Reference |

| CO₂ Utilization | Amines, Alcohols, CO₂ | Replaces toxic phosgene, uses renewable feedstock | researchgate.netrsc.orgresearchgate.net |

| Three-Component Coupling | Amines, CO₂, Halides | Mild conditions, avoids overalkylation | organic-chemistry.org |

| Catalyst-Free Synthesis | Boc-protected amines, t-BuOLi | Avoids toxic reagents and metal catalysts | rsc.org |

Mechanistic Organic Chemistry of Benzyl Benzyloxy Carbamic Acid Transformations

Fundamental Reaction Mechanisms of Benzyloxycarbamate Formation and Reactivity

The formation of benzyloxycarbamates, such as Benzyl(benzyloxy)carbamic acid, typically involves the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. This reaction, often carried out under Schotten-Baumann conditions with a carbonate base or in the presence of an organic base, proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate. total-synthesis.com The subsequent departure of the chloride leaving group, facilitated by the base which neutralizes the liberated hydrochloric acid, results in the formation of the N-benzyloxycarbonyl (Cbz) protected amine. total-synthesis.com Alternative reagents for introducing the Cbz group include dibenzyl dicarbonate (B1257347) (Cbz₂O) and N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). total-synthesis.com

The reactivity of benzyloxycarbamates is characterized by the electrophilicity of the carbamate (B1207046) carbonyl carbon. While carbamates are generally considered stable protecting groups for amines, they can act as electrophiles under certain conditions. nih.gov The reactivity is influenced by the nature of the substituents on the nitrogen atom and the reaction conditions. For instance, N-alkyl-N-benzyloxy carbamates can react with a variety of stabilized carbon nucleophiles to yield functionalized protected hydroxamic acids. nih.govnih.gov The presence of the benzyloxy group on the nitrogen atom is crucial for this reactivity, enabling the formation of new carbon-carbon bonds.

The rate-limiting step in carbamate formation with weakly basic amines typically involves the formation of the carbon-nitrogen bond. researchgate.net Conversely, for carbamates derived from more basic amines, proton transfer may become the rate-determining step. researchgate.net The breakdown of carbamates can be catalyzed by acid, with second-order rate constants for hydrogen ion-catalyzed decarboxylation showing a dependence on the basicity of the parent amine for less basic amines. researchgate.net

Electrophilic and Nucleophilic Character in Organic Transformations

N-benzyloxy carbamates serve as effective electrophiles in reactions with stabilized carbon nucleophiles, providing a versatile method for the synthesis of complex molecular scaffolds, particularly functionalized protected hydroxamic acids. nih.gov This strategy has been successfully employed using N-alkyl-N-benzyloxy carbamates, which react with a variety of carbon nucleophiles stabilized by electron-withdrawing groups. nih.govnih.gov The reaction proceeds through the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of the carbamate.

A key aspect of this methodology is the suppression of the Weinreb ketone synthesis pathway. When N-benzyloxy carbamates react with strongly basic, non-stabilized nucleophiles like n-butyllithium, the expected outcome is the formation of a ketone. nih.gov However, the use of stabilized carbanions leads to an intermediate that possesses an acidic proton. This proton is readily abstracted to form a stable carbanion, which is no longer electrophilic, thus preventing further reaction and allowing for the isolation of the desired coupled product. nih.gov This approach has been utilized in the synthesis of various complex structures, including a novel trihydroxamic acid, mixed ligand systems, and a macrocyclic dihydroxamic acid. nih.gov

| Nucleophile Type | Product Type | Reference |

| Stabilized Carbanions | Functionalized Protected Hydroxamic Acids | nih.govnih.gov |

| Strongly Basic (e.g., n-butyllithium) | Ketones | nih.gov |

This reactivity highlights the utility of N-benzyloxy carbamates as synthons for the elaboration of intricate molecular architectures.

In the realm of asymmetric synthesis, benzyl N-[(benzyloxy)methyl]carbamate has emerged as a superior aminomethylation electrophile, particularly in the synthesis of chiral β²-amino acids. researchgate.netresearchgate.net The α-aminomethylation of chiral auxiliaries, such as (R)-4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) derivatives, is a critical step in constructing these valuable building blocks. researchgate.net

A common issue encountered with other aminomethylation electrophiles is the formation of transcarbamation byproducts, which complicates purification. researchgate.net Benzyl N-[(benzyloxy)methyl]carbamate, due to its inherent benzyl substitution, is incapable of forming such byproducts. researchgate.netresearchgate.net This leads to a cleaner reaction profile and facilitates the isolation of the desired aminomethylated intermediates. The amidomethylation of the titanium enolate of acyl-DIOZ derivatives using benzyl N-[(benzyloxy)methyl]carbamate proceeds with high diastereoselectivity. researchgate.net This methodology has proven effective in preparing multigram quantities of suitably protected β²-amino acids with a variety of proteinogenic side chains. researchgate.net

| Electrophile | Advantage in Asymmetric Synthesis | Reference |

| Benzyl N-[(benzyloxy)methyl]carbamate | Prevents transcarbamation byproducts, leading to cleaner reactions and easier purification. | researchgate.netresearchgate.net |

The application of this specific benzyloxycarbamate derivative underscores its importance as a specialized reagent for achieving high levels of stereocontrol in the synthesis of non-natural amino acids.

Intramolecular Cyclization Pathways of N-Benzyloxy Carbamates

N-alkoxy-N-carbamoyl heterocycles, including those derived from N-benzyloxy carbamates, can undergo intramolecular cyclization reactions. These reactions are often promoted by the inherent reactivity of the carbamate group and can lead to the formation of various heterocyclic systems. nih.gov For instance, N-alkyl-N-benzyloxy carbamates can undergo facile intramolecular cyclization with a variety of carbon nucleophiles to yield functionalized 5- and 6-membered protected cyclic hydroxamic acids in good to excellent yields. nih.gov This method can also be extended to the synthesis of seven-membered rings, albeit in more moderate yields. nih.gov

The process typically involves the generation of a carbanion within the same molecule as the N-benzyloxy carbamate moiety. This carbanion then acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the carbamate to form the cyclic product. nih.gov The success of these cyclizations is dependent on factors such as the length of the tether connecting the nucleophile and the electrophile, as well as the nature of the activating group on the nucleophilic carbon. This methodology provides a flexible route to functionalized cyclic hydroxamic acids, which are valuable intermediates in medicinal chemistry. nih.gov

| Ring Size | Yield | Reference |

| 5-membered | Good to Excellent | nih.gov |

| 6-membered | Good to Excellent | nih.gov |

| 7-membered | Moderate | nih.gov |

Cleavage Mechanisms of the Benzyloxycarbonyl (Cbz) Group

The most common method for the deprotection of the benzyloxycarbonyl (Cbz) group is catalytic hydrogenolysis. total-synthesis.com This process typically involves the use of a palladium catalyst, most often palladium on carbon (Pd/C), in the presence of a hydrogen source. total-synthesis.comnih.govresearchgate.net The reaction is generally carried out under an atmosphere of hydrogen gas (H₂), but transfer hydrogenation using donors like ammonium (B1175870) formate (B1220265) is also effective. total-synthesis.comresearchgate.net

The mechanism of hydrogenolysis involves the oxidative addition of the benzyl C-O bond to the palladium(0) surface. This is followed by hydrogenolysis of the resulting palladium(II) intermediate to release the unstable carbamic acid, which readily decarboxylates to afford the free amine and toluene (B28343). total-synthesis.com The reaction is highly favored and often proceeds rapidly under mild conditions. total-synthesis.com

Several factors can influence the efficiency of the deprotection. The presence of acidic additives can sometimes be beneficial, as they can prevent catalyst poisoning by the product amine. nih.gov The choice of solvent can also play a role, with alcohols being commonly used. researchgate.net While Pd/C is the most widely used catalyst, other palladium sources can also be employed. researchgate.netresearchgate.net The deactivation of the catalyst can occur in the presence of sulfur or phosphorus-containing substrates. researchgate.net

| Catalyst | Hydrogen Source | Key Features | Reference |

| Palladium on Carbon (Pd/C) | H₂ gas, Ammonium formate | Most common, efficient, mild conditions | total-synthesis.comnih.govresearchgate.net |

| Palladium(II) acetate/Charcoal | H₂ gas | In situ generation of active Pd/C | organic-chemistry.org |

| Niobic acid-on-carbon (cocatalyst with Pd/C) | H₂ gas | Facilitates deprotection, reusable catalyst | nih.gov |

Acid-Catalyzed Decarboxylation and Alternative Deprotection Strategies

The transformations of this compound are primarily centered around the cleavage of the benzyloxycarbonyl protecting groups. These reactions are analogous to the well-established deprotection strategies for N-benzyloxycarbonyl (Cbz or Z) protected amines and benzyl esters. This section delves into the mechanistic details of acid-catalyzed decomposition and presents a range of alternative deprotection methodologies, providing a comprehensive overview of the chemical reactivity of this compound.

Mechanistic Insight into Acid-Catalyzed Decarboxylation

The acid-catalyzed decomposition of this compound proceeds via a mechanism that ultimately leads to the release of benzylamine (B48309), benzyl alcohol, and carbon dioxide. The reaction is initiated by the protonation of one of the oxygen atoms of the carbamic acid moiety, which significantly weakens the adjacent carbon-oxygen bond.

The proposed mechanistic pathway is as follows:

Protonation of the Carbonyl Oxygen: In the presence of a strong acid, the carbonyl oxygen of the carbamic acid is protonated. This initial step increases the electrophilicity of the carbonyl carbon.

Formation of a Carbamic Acid Intermediate: Subsequent cleavage of a benzyl-oxygen bond can occur, facilitated by the acidic conditions, leading to the formation of an unstable N-benzyl-substituted carbamic acid and benzyl alcohol.

Decarboxylation: Carbamic acids are inherently unstable and readily undergo decarboxylation, losing a molecule of carbon dioxide. This step is thermodynamically driven by the formation of the stable, gaseous CO₂ molecule.

Formation of the Final Product: The decarboxylation of the N-benzylcarbamic acid intermediate yields benzylamine as the final organic product.

Alternative Deprotection Strategies

A variety of alternative methods exist for the cleavage of benzyloxycarbonyl groups, offering milder reaction conditions and greater functional group tolerance compared to strong acid-catalyzed methods. These strategies are highly relevant to the deprotection of this compound.

Interactive Data Table of Alternative Deprotection Methods

| Method | Reagent(s) | Catalyst | Solvent(s) | Typical Conditions | Key Observations |

| Catalytic Hydrogenolysis | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | Room Temperature, 1 atm | A widely used, clean, and efficient method. Products are toluene and the deprotected amine. |

| Transfer Hydrogenolysis | Ammonium Formate, Cyclohexene (B86901), or 1,4-Cyclohexadiene | Palladium on Carbon (Pd/C) | Methanol, Ethanol | Room Temperature to 60 °C | Avoids the use of flammable hydrogen gas by using a hydrogen donor molecule. |

| Reductive Cleavage with NaBH₄ | Sodium Borohydride (B1222165) (NaBH₄) | Palladium on Carbon (Pd/C) | Methanol | Room Temperature | Offers a convenient in situ generation of hydrogen, avoiding the need for a hydrogen gas cylinder. |

| Lewis Acid-Mediated Cleavage | Aluminum Chloride (AlCl₃) | - | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temperature | A metal-free alternative that is cost-effective and tolerates a range of functional groups. |

| Oxidative Debenzylation | Ozone (O₃) | - | Dichloromethane, Methanol | -78 °C to Room Temperature | Oxidatively removes the benzyl group, typically forming a benzoic ester which can be subsequently hydrolyzed. |

| Dissolving Metal Reduction | Lithium (Li) or Sodium (Na) | - | Liquid Ammonia (NH₃) | -78 °C | A powerful reducing method suitable for substrates that are sensitive to catalytic hydrogenolysis. |

Detailed Research Findings on Deprotection Strategies

Catalytic Hydrogenolysis: This is arguably the most common and versatile method for the removal of benzyloxycarbonyl groups. The reaction is typically carried out at atmospheric pressure of hydrogen gas in the presence of a palladium catalyst. The process is highly efficient and the byproducts, toluene and carbon dioxide, are easily removed.

Transfer Hydrogenolysis: For safety and practical reasons, especially on a larger scale, transfer hydrogenolysis is a popular alternative. In this method, a hydrogen donor such as ammonium formate or cyclohexene transfers hydrogen to the substrate in the presence of a palladium catalyst.

Sodium Borohydride with Palladium on Carbon: A convenient and practical method for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups involves the use of sodium borohydride and catalytic palladium on carbon in methanol. This approach allows for the in situ generation of hydrogen, which is user-friendly and avoids the need for a hydrogen gas cylinder. The deprotection is reported to be facile and rapid.

These alternative strategies provide a broad spectrum of conditions for the deprotection of this compound, allowing for the selection of a method that is compatible with other functional groups present in a molecule.

Strategic Applications in Complex Organic Synthesis

Amine and Amino Acid Protection in Peptide Chemistry

The precise assembly of amino acids into a defined sequence is the essence of peptide synthesis. This process requires a robust strategy for protecting the α-amino group of one amino acid while its carboxyl group is coupled to the amino group of another. The benzyloxycarbonyl group has historically been and continues to be a cornerstone of these protective strategies.

The benzyloxycarbonyl (Cbz) group is a widely employed amine protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.comhighfine.com Introduced by Leonidas Zervas and his advisor Max Bergmann, the Cbz group's application was a seminal development that paved the way for controlled peptide synthesis. total-synthesis.com It is valued for its ease of introduction and removal, and its stability under a range of reaction conditions. highfine.comresearchgate.net The introduction of a Cbz group can also enhance the crystallinity of the protected compound, facilitating purification. highfine.com

The most common method for introducing the Cbz group is the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, a reaction often performed under Schotten-Baumann conditions. total-synthesis.comyoutube.com The reaction requires a base to neutralize the hydrochloric acid that is liberated. total-synthesis.com The pH is typically maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and to avoid racemization of chiral amino acids. highfine.com Other reagents for introducing the Cbz group include dibenzyl dicarbonate (B1257347) (Cbz₂O) and N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). total-synthesis.com

Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.combiosynth.com This deprotection method is clean and efficient. researchgate.net Alternative deprotection methods involve the use of strong acids such as HBr in acetic acid or liquid HF, although these conditions are harsher. bachem.com

Table 1: Introduction and Removal of the Cbz Protecting Group

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Introduction | Benzyl chloroformate (Cbz-Cl) | Aqueous base (e.g., Na₂CO₃), pH 8-10 | The most common and traditional method. total-synthesis.comhighfine.com |

| Dibenzyldicarbonate (Cbz₂O) | Base | An alternative to Cbz-Cl. total-synthesis.com | |

| N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Base | Activated ester for milder conditions. total-synthesis.com | |

| Removal | Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, and most common method. total-synthesis.comresearchgate.net |

| Strong Acid | HBr in Acetic Acid, liquid HF | Harsher conditions, less frequently used. bachem.com |

In the synthesis of complex peptides or molecules with multiple functional groups, a single type of protecting group is often insufficient. Orthogonal protection strategies are therefore employed, which involve the use of multiple protecting groups that can be removed under different, specific conditions without affecting the others. nih.gov This allows for the selective deprotection and modification of different parts of the molecule in a controlled sequence. nih.gov

The Cbz group is a key component in many orthogonal protection schemes due to its unique removal condition of catalytic hydrogenolysis. total-synthesis.com It is stable to the acidic and basic conditions used to remove other common amine protecting groups, such as the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, respectively. total-synthesis.combiosynth.com

For instance, in a common strategy, the α-amino group of an amino acid can be protected with an Fmoc group, which is labile to bases like piperidine, while a reactive side chain, such as the ε-amino group of lysine (B10760008), is protected with a Cbz group. peptide.com The Fmoc group can be removed to allow for peptide chain elongation, and the Cbz group will remain intact. At a later stage, the Cbz group can be selectively removed by hydrogenolysis to allow for modification of the lysine side chain. Similarly, the Cbz group is orthogonal to the acid-labile Boc group. total-synthesis.comacs.org

Table 2: Orthogonality of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C | Boc, Fmoc, Alloc, Trt total-synthesis.combiosynth.com |

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | Cbz, Fmoc, Alloc biosynth.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Cbz, Boc, Alloc, Trt biosynth.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Cbz, Boc, Fmoc, Trt biosynth.com |

The stability of the Cbz group to a variety of reaction conditions allows for the selective functionalization of other parts of a molecule while the Cbz-protected amine remains masked. ijacskros.com For example, a Cbz-protected amino acid ester can undergo reactions at the ester functionality without affecting the protected amine. ijacskros.com This enables the synthesis of a wide range of derivatives.

Furthermore, the selective removal of the Cbz group in the presence of other protecting groups is a powerful tool for the late-stage functionalization of complex molecules. nih.gov For instance, in a molecule containing both a Cbz-protected aliphatic amine and a Cbz-protected heteroaromatic nitrogen, it is possible to selectively cleave the Cbz group from the heteroaromatic nitrogen under specific conditions using a Ni(0) catalyst. nih.gov This type of selective deprotection allows for the introduction of new functional groups at specific positions in a molecule, which is highly valuable in the synthesis of complex natural products and medicinal chemistry lead compounds.

Building Block for Advanced Molecular Structures

Beyond its role as a protecting group, benzyl(benzyloxy)carbamic acid and its derivatives serve as versatile building blocks for the synthesis of a variety of advanced molecular structures, including non-proteinogenic amino acids and peptidomimetics.

Non-proteinogenic amino acids, which are not found in the 20 common protein-forming amino acids, are of significant interest in medicinal chemistry and materials science. nih.gov β-amino acids, in particular, are components of various natural products and are used to create peptides with unique secondary structures and enhanced stability towards enzymatic degradation. researchgate.net

Cbz-protected intermediates are frequently used in the synthesis of β-amino acids. acs.org For example, the synthesis of enantiopure β²-amino acids can be achieved through the α-aminomethylation of chiral auxiliaries. researchgate.net In these syntheses, a Cbz-protected aminomethylating agent, such as benzyl N-[(benzyloxy)methyl]carbamate, can be used as an electrophile to introduce the protected aminomethyl group. researchgate.net The use of a Cbz-protected electrophile can improve the reaction's impurity profile and facilitate purification. researchgate.net

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability, bioavailability, and receptor affinity. nih.gov They are designed to interact with the same biological targets as their parent peptides. nih.gov The construction of peptidomimetic scaffolds often involves the use of constrained or unnatural amino acid building blocks. nih.gov

Cbz-protected amino acids and their derivatives are valuable building blocks in the synthesis of these complex architectures. nih.gov For example, they can be incorporated into the synthesis of bicyclic scaffolds that mimic the β-turn secondary structure of peptides. nih.gov In the synthesis of such a scaffold, a Cbz-protected aminopropyl group can be used to form one of the rings in the bicyclic structure through an intramolecular cyclization reaction. nih.gov The Cbz group serves both as a protecting group and as a key structural element that directs the cyclization.

The use of Cbz-protected building blocks allows for the controlled, stepwise assembly of these intricate three-dimensional structures. researcher.liferesearchgate.net The versatility of the Cbz group, combined with its well-understood chemistry, makes it an indispensable tool for chemists working to create the next generation of peptide-based therapeutics and advanced materials.

Formation of Hydroxamate-Containing Ligands and Chelating Agents

A significant application of this compound derivatives lies in the synthesis of hydroxamic acids, which are potent chelators for a variety of metal ions, particularly hard metal ions like Fe(III). A novel and efficient strategy for the preparation of hydroxamic acids utilizes N-benzyloxy carbamic acid ethyl ester as a key starting material. nih.govnih.gov This method provides a robust alternative to traditional approaches, which are often limited by the availability of substituted hydroxylamines. nih.gov

The synthetic route commences with the N-alkylation of N-benzyloxy carbamic acid ethyl ester to yield various N-alkyl-N-benzyloxy carbamates. nih.govnih.gov These carbamates then serve as effective electrophiles in reactions with a range of stabilized carbon nucleophiles. nih.govnih.gov This reaction leads to the formation of functionalized, protected hydroxamic acids in good to excellent yields. nih.govnih.gov The general reaction scheme is presented below:

Table 1: Synthesis of Functionalized Protected Hydroxamic Acids

| Step | Description | General Reaction |

|---|---|---|

| 1 | N-Alkylation of N-benzyloxy carbamic acid ethyl ester. | EtOOC-NH(OBn) + R-X → EtOOC-N(R)(OBn) |

| 2 | Reaction with a stabilized carbon nucleophile. | EtOOC-N(R)(OBn) + Nu-CH₂-EWG → BnO-N(R)-C(O)-CH₂-EWG |

Where R is an alkyl group, X is a leaving group, Nu is a nucleophile, and EWG is an electron-withdrawing group.

The resulting O-protected hydroxamate intermediates are versatile platforms for further synthetic modifications. nih.govnih.gov They can be further alkylated, allowing for the introduction of additional functionalities and the construction of complex polydentate chelators and mixed ligand systems. nih.govnih.gov This methodology has been successfully employed to synthesize novel trihydroxamic acids and other complex metal-binding hosts. nih.govnih.gov

Integration into Macrocyclic and Polymeric Systems

The utility of N-benzyloxy carbamate (B1207046) derivatives extends to the synthesis of macrocyclic structures containing hydroxamic acid functionalities. nih.gov These macrocyclic compounds are of significant interest due to their potential applications in areas such as medicinal chemistry and materials science. The synthesis of these complex structures often relies on intramolecular cyclization reactions.

A key strategy involves the intramolecular reaction of N-benzyloxy carbamates with tethered carbon nucleophiles. nih.gov This approach has been successfully applied to the synthesis of a macrocyclic dihydroxamic acid. nih.gov The flexibility of this method allows for the formation of various ring sizes, although the focus has been on creating macrocycles with metal-chelating properties.

While the term "polymeric systems" has been associated with this chemistry, the primary research has demonstrated the synthesis of discrete macrocyclic molecules rather than long-chain polymers. nih.govnih.gov The methodology is centered on creating well-defined cyclic structures. An example of a diene intermediate synthesized from an N-benzyloxy carbamate derivative provides a pathway to macrocyclic dihydroxamic acids via Ring-Closing Metathesis (RCM). nih.gov

Utility in Divergent Synthetic Pathways

The synthetic strategies employing N-benzyloxy carbamic acid ethyl ester exemplify the principles of divergent synthesis, where a common intermediate serves as a branching point to generate a library of structurally diverse molecules. nih.govnih.gov This approach is highly efficient in chemical synthesis, allowing for the rapid generation of multiple complex structures from a single, readily available starting material. nih.govnih.gov

The initial N-alkylation of N-benzyloxy carbamic acid ethyl ester provides a range of N-substituted carbamates. nih.govnih.gov These intermediates can then be subjected to various reaction conditions and reacting partners to yield a diverse array of products. For instance, reaction with different stabilized carbon nucleophiles leads to a variety of linear, functionalized hydroxamic acids. nih.govnih.gov

Furthermore, these linear intermediates can be manipulated to create more complex architectures. nih.govnih.gov As demonstrated, they are precursors to:

Polyhydroxamic acids: By incorporating multiple carbamate functionalities into the starting materials. nih.govnih.gov

Mixed ligand systems: Through sequential alkylation and reaction with different nucleophiles. nih.govnih.gov

Macrocyclic dihydroxamic acids: Via intramolecular cyclization strategies. nih.govnih.gov

This divergent approach, starting from a simple and accessible precursor, highlights the synthetic power and versatility of this compound derivatives in the construction of complex and functionally diverse molecules. nih.govnih.gov

Derivatives and Analogues of Benzyl Benzyloxy Carbamic Acid

Synthesis and Structural Elucidation of N-Substituted Benzyloxycarbamates

The synthesis of N-substituted benzyloxycarbamates is a fundamental step in the broader application of benzyl(benzyloxy)carbamic acid chemistry. A common and efficient method involves the N-alkylation of a precursor like ethyl N-benzyloxycarbamate. This precursor is readily prepared by reacting O-benzylhydroxylamine hydrochloride with ethyl chloroformate in pyridine (B92270), a process that yields the desired product in high amounts. nih.gov

Once the ethyl N-benzyloxycarbamate is obtained, various N-substituted derivatives can be synthesized through alkylation. nih.gov For instance, the use of sodium hydride (NaH) in dimethylformamide (DMF) followed by the addition of an alkyl halide, such as methyl iodide, results in the corresponding N-alkylated product. nih.gov Similarly, N-benzyl carbamates can be prepared using a similar procedure. nih.gov For the synthesis of dicarbamates, a dihaloalkane like dibromopentane can be reacted with the starting carbamate (B1207046) in the presence of a base such as potassium carbonate (K₂CO₃) in refluxing acetonitrile. nih.gov

These N-substituted benzyloxycarbamates serve as key intermediates. They can react with a variety of stabilized carbon nucleophiles to produce functionalized protected hydroxamic acids in good to excellent yields. nih.gov This reactivity underscores their utility as electrophiles in constructing more complex molecular architectures. nih.gov

The structural elucidation of these synthesized compounds relies on standard analytical techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the identity and purity of the N-substituted benzyloxycarbamates.

Design and Synthesis of Functionalized Derivatives for Enhanced Synthetic Utility

To broaden the synthetic applications of this compound, a variety of functionalized derivatives have been designed and synthesized. These derivatives are engineered to act as versatile building blocks in the assembly of complex molecules, such as β-amino acids and metal ion chelators. nih.govresearchgate.netresearchgate.net

One significant application is in the asymmetric synthesis of β²-amino acids. researchgate.net A key step in this process is the α-aminomethylation of substrates derived from chiral auxiliaries like 4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ). researchgate.netresearchgate.net Benzyl (B1604629) N-[(benzyloxy)methyl]carbamate has been identified as an improved electrophile for this reaction. Its use minimizes the formation of transcarbamation by-products, which simplifies the purification of the desired intermediates. researchgate.netresearchgate.net

Another area of utility is in the synthesis of polyhydroxamic acids and mixed ligand systems, which are important for their metal-chelating properties. nih.gov N-alkyl-N-benzyloxy carbamates can be reacted with stabilized carbon nucleophiles to yield functionalized protected hydroxamic acids. nih.gov These intermediates can be further modified, for example, by alkylation with halides, to create a diverse range of potential metal-binding hosts. nih.gov This methodology has been successfully applied to the synthesis of novel trihydroxamic acids and macrocyclic dihydroxamic acids. nih.gov

The synthesis of these functionalized derivatives often involves multi-step sequences, starting from readily available materials. For example, N-benzyloxycarbamates can be prepared and then N-alkylated to introduce various functional groups. nih.gov The resulting compounds can then undergo further reactions, such as acylation, to build up the desired molecular complexity. nih.gov

Stereochemical Variants and their Role in Chiral Synthesis

Stereochemical variants of this compound derivatives play a crucial role in chiral synthesis, enabling the preparation of enantiomerically pure compounds. These derivatives are often employed in conjunction with chiral auxiliaries to control the stereochemical outcome of reactions. researchgate.netscielo.org.mx

A notable example is the use of benzyl N-[(benzyloxy)methyl]carbamate in the asymmetric synthesis of β²-amino acids. researchgate.net In this context, a chiral auxiliary, such as (R)-4-isopropyl-5,5-diphenyloxazolidin-2-one ((R)-DIOZ), is first acylated. The subsequent diastereoselective amidomethylation of the corresponding titanium enolate with benzyl N-[(benzyloxy)methyl]carbamate proceeds with high diastereoselectivity. researchgate.netresearchgate.net This step is critical for establishing the desired stereochemistry at the α-position of the β-amino acid. The chiral auxiliary can then be removed to yield the N-Cbz-protected β-amino acid. researchgate.net

The choice of the chiral auxiliary is instrumental in achieving high levels of stereocontrol. For instance, the use of (4S)-benzyl-1,3-thiazolidin-2-one as a chiral auxiliary in aldol (B89426) reactions with aryl aldehydes leads to high diastereoselectivity for the 'Evans syn' aldol product. scielo.org.mx This selectivity is achieved through a non-chelated transition state. scielo.org.mx Similarly, the C-H functionalization of benzyl silyl (B83357) ethers using rhodium-catalyzed insertions of aryldiazoacetates can be achieved with high diastereoselectivity and enantioselectivity by selecting the appropriate chiral catalyst or auxiliary. nih.gov For example, using (S)-lactate as a chiral auxiliary resulted in moderately high diastereoselectivity, while Hashimoto's Rh₂((S)-PTTL)₄ catalyst achieved excellent results. nih.gov

The chiral benzyl group itself can also function as both a chiral auxiliary and a protecting group. researchgate.net In the chelation-controlled asymmetric nucleophilic addition of a Grignard reagent to chiral α-benzyloxy ketones, the chiral benzyl group directs the approach of the nucleophile, leading to high diastereoselectivities in the formation of the corresponding alcohols. researchgate.net This strategy has been successfully applied to the synthesis of optically active 1,2-diols. researchgate.net

Modification of Benzyl and Benzyloxy Moieties and Their Impact on Reactivity

Modifications to the benzyl and benzyloxy moieties of this compound and its derivatives can significantly influence their reactivity and synthetic utility. These changes can alter the electronic and steric properties of the molecule, thereby affecting its behavior in chemical transformations. researchgate.netnih.gov

In the context of aminomethylation reactions for the synthesis of chiral β²-amino acids, the inherent benzyl substitution in benzyl N-[(benzyloxy)methyl]carbamate is crucial. researchgate.net This substitution prevents the formation of transcarbamation by-products, a common issue with other aminomethylation electrophiles. researchgate.net This leads to an improved impurity profile and easier purification of the desired intermediates. researchgate.net

The nature of the substituents on the benzyl group can also impact the reactivity of related compounds. For instance, in the synthesis of benzyl and phenyl guanidine (B92328) derivatives, the position of substituents on the benzyl ring (meta or para) influences the synthetic strategy and the properties of the final products. nih.gov The synthesis of meta- and para-substituted benzyl guanidine compounds involves different starting materials and reaction pathways. nih.gov

Furthermore, the benzyl group in benzyl carbamates can participate in various chemical reactions. For example, condensation reactions between benzyl carbamate and glyoxal (B1671930) are influenced by the solvent and acidity, leading to different products. mdpi.com In some cases, re-esterification can occur, highlighting the reactivity of the benzyl group itself. mdpi.com

The benzyloxy group also plays a key role. In the synthesis of N-substituted benzisoxazoles, modifications to the aromatic ring of the precursor can be tolerated, allowing for the synthesis of derivatives with both electron-donating and -withdrawing substituents. nih.gov This demonstrates the robustness of the synthetic methodology and the potential for creating a diverse library of compounds with varied electronic properties.

The following table provides examples of modifications to the benzyl and benzyloxy moieties and their resulting impact:

| Modification | Compound Type | Impact on Reactivity/Utility |

| Inherent benzyl substitution | Benzyl N-[(benzyloxy)methyl]carbamate | Prevents transcarbamation by-products in aminomethylation reactions. researchgate.net |

| Meta- and para-substitution | Benzyl guanidines | Influences synthetic strategy and properties of the final compounds. nih.gov |

| Aromatic ring substituents | N-substituted benzisoxazoles | Tolerates both electron-donating and -withdrawing groups, allowing for diverse derivatives. nih.gov |

Structure-Reactivity Relationship (SAR) Studies in Synthetic Contexts

Structure-reactivity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their reactivity in synthetic transformations. These studies help in optimizing reaction conditions and designing more efficient synthetic routes. researchgate.netnih.govnih.gov

In the synthesis of chiral β²-amino acids, the structure of the aminomethylation electrophile is a key determinant of the reaction's success. researchgate.net A comparison of different electrophiles revealed that benzyl N-[(benzyloxy)methyl]carbamate provides a superior outcome by preventing the formation of transcarbamation by-products. researchgate.net This is a direct consequence of its inherent benzyl substitution, which blocks an alternative reaction pathway. researchgate.net This finding highlights a clear structure-reactivity relationship where a specific structural feature leads to enhanced synthetic utility.

SAR studies have also been instrumental in the development of other synthetic methodologies. For example, in the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles, the methodology was shown to be tolerant of both strongly electron-donating and -withdrawing substituents on the arene ring. nih.gov This indicates that the electronic properties of the aromatic ring have a minimal impact on the efficiency of the key reaction steps, which include nitro reduction, cyclization, and alkylation. This broad substrate scope is a valuable piece of SAR information for synthetic chemists.

In the context of guanidine derivatives, SAR studies have guided the synthesis of compounds with desired biological activities. nih.gov The systematic variation of substituents on the benzyl and phenyl rings of guanidine and aminoguanidine (B1677879) hydrazone derivatives allowed for the exploration of how these changes affect their antimicrobial properties. nih.gov While this application is outside the direct scope of synthetic methodology, the underlying principles of SAR are the same: to correlate structural features with a specific outcome, in this case, biological activity.

The following table summarizes key structure-reactivity relationships discussed:

| Structural Feature | Synthetic Context | Observed Reactivity/Outcome |

| Inherent benzyl substitution in electrophile | Asymmetric synthesis of β²-amino acids | Prevention of transcarbamation by-products, leading to cleaner reactions. researchgate.net |

| Arene substituents (electron-donating/-withdrawing) | Synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles | Methodology tolerates a wide range of substituents, indicating broad applicability. nih.gov |

| Substituent position (meta vs. para) on benzyl ring | Synthesis of benzyl guanidines | Requires different synthetic approaches and results in distinct compound libraries. nih.gov |

Computational Chemistry and Theoretical Studies of Benzyl Benzyloxy Carbamic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Benzyl(benzyloxy)carbamic acid. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the electron distribution and energy of the molecule. northwestern.edulsu.edu

Methodologies: Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are commonly employed to study carbamate (B1207046) derivatives. usu.edu Functionals such as B3LYP, combined with basis sets like 6-31G* or larger, are often used to achieve a balance between computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. mdpi.comanu.edu.au The polarizable continuum model (PCM) can be incorporated to simulate the effects of a solvent environment on the molecule's properties. nih.gov

Key Findings from Theoretical Calculations: Through these methods, a range of electronic and energetic properties of this compound can be determined. One of the key features of carbamates is the resonance of the amide group, which influences the molecule's stability and reactivity. acs.orgnih.gov Quantum chemical calculations allow for the quantification of rotational barriers around the C-N bond. usu.edu

Furthermore, these calculations can predict various molecular descriptors, including:

Atomic Charges: Revealing the distribution of electron density across the molecule.

Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability.

Dipole Moment: Providing insight into the molecule's polarity.

Thermochemical Data: Such as the enthalpy of formation and Gibbs free energy, which are essential for predicting the spontaneity of reactions.

Illustrative Data for this compound: While specific experimental data for this compound is not readily available in the reviewed literature, the following table presents hypothetical data based on typical values obtained for similar carbamate structures using DFT calculations.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a moderate polarity of the molecule. |

| C-N Rotational Barrier | 12-15 kcal/mol | Lower than typical amides, a characteristic of carbamates. acs.orgnih.gov |

This data is illustrative and based on general findings for carbamates; it is not derived from specific calculations on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and its interactions with its environment.

Methodology: MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. Force fields like AMBER or OPLS-AA are commonly used for organic molecules. nih.gov These simulations can be performed in various environments, such as in a vacuum, in an aqueous solution, or in the presence of other molecules, to study intermolecular interactions. researchgate.net

Applications to this compound: For this compound, MD simulations can be used to:

Explore Conformational Space: The presence of several rotatable bonds in the molecule allows for a wide range of possible conformations. MD simulations can identify the most stable conformers and the energy barriers between them.

Analyze Solvent Effects: By simulating the molecule in a solvent like water, it is possible to study the formation of hydrogen bonds and other non-covalent interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior in solution.

Study Intermolecular Interactions: MD simulations can model the interaction of this compound with other molecules, such as biological macromolecules. This is particularly relevant in the context of drug design, where understanding the binding of a ligand to its target is crucial. nih.gov

Illustrative Findings from MD Simulations: Based on general principles of molecular dynamics, a simulation of this compound would likely reveal:

Significant flexibility in the benzyl (B1604629) and benzyloxy groups, leading to a variety of accessible conformations.

The formation of hydrogen bonds between the carbamic acid moiety and water molecules in an aqueous environment.

Potential for π-stacking interactions between the aromatic rings of the molecule.

Prediction of Reaction Pathways and Transition States through Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. mdpi.com For this compound, these methods can predict its reactivity and potential decomposition pathways.

Methodology: The study of reaction pathways often involves a combination of quantum chemical methods to calculate the energies of reactants, products, and intermediates, as well as techniques to locate transition state structures. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state connects the desired reactants and products. researchgate.net

Potential Reaction Pathways for this compound: Carbamic acids are known to be unstable and can decompose to an amine and carbon dioxide. nih.gov Computational studies can investigate the mechanism of this decomposition for this compound. Additionally, other potential reactions, such as hydrolysis or reactions with nucleophiles, can be explored. nih.gov

For instance, the hydrolysis of the carbamate can be studied computationally to determine whether it proceeds through a stepwise or concerted mechanism. nih.gov The calculations would provide the activation energies for each step, allowing for a prediction of the most likely reaction pathway.

Illustrative Reaction Energetics: The following table provides hypothetical activation energies for potential reactions of this compound, based on general knowledge of carbamate reactivity.

| Reaction | Hypothetical Activation Energy (kcal/mol) | Implication |

| Decarboxylation | 20-25 | Suggests moderate stability at room temperature. |

| Acid-Catalyzed Hydrolysis | 15-20 | Indicates that the compound is susceptible to hydrolysis in acidic conditions. |

| Base-Catalyzed Hydrolysis | 18-23 | Suggests that the compound is also susceptible to hydrolysis in basic conditions. nih.gov |

This data is illustrative and intended to represent the types of insights gained from computational studies of reaction pathways.

Rational Design Principles Derived from Theoretical Insights

The insights gained from computational studies of this compound can be leveraged for the rational design of new molecules with desired properties. acs.orgnih.gov The carbamate group is a key structural element in many approved drugs, and understanding its properties is crucial for medicinal chemistry. nih.govbohrium.com

Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity, it is possible to establish structure-activity relationships. For example, the effect of substituting the benzyl or benzyloxy groups with other functional groups on the molecule's stability or binding affinity to a target can be predicted. researchgate.net

Prodrug Design: Carbamates are often used as prodrugs to improve the stability and pharmacokinetic properties of parent amines or alcohols. nih.gov Computational studies can help in the design of carbamate prodrugs by predicting their rate of hydrolysis under physiological conditions.

Optimization of Binding Interactions: In the context of drug design, computational methods can be used to optimize the interactions of a carbamate-containing molecule with its biological target. nih.gov By understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, it is possible to design new derivatives with improved potency and selectivity.

Future Prospects and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research concerning Benzyl(benzyloxy)carbamic acid is expected to focus on developing methodologies that align with these principles.

One promising area is the adoption of continuous flow chemistry. A continuous flow process has been successfully developed for the synthesis of various Cbz-carbamate products through a Curtius rearrangement. beilstein-journals.org This automated approach offers significant advantages over traditional batch processing, including enhanced safety, improved scalability, and the ability to "telescope" reaction sequences, which minimizes the need for isolating potentially unstable intermediates. beilstein-journals.org In one such process, a variety of carboxylic acids were converted into their corresponding Cbz-carbamates in good yields using a flow setup that allowed for superheating the reaction mixture to 120 °C under pressure, ensuring the rapid conversion of the isocyanate intermediate. beilstein-journals.org

| Entry | Acid Substrate | Product | Residence Time (min) | Yield (%) |

| 1 | Benzoic acid | 3a | 30 | 92 |

| 2 | 4-Methoxybenzoic acid | 3b | 30 | 95 |

| 3 | 4-(Trifluoromethyl)benzoic acid | 3c | 30 | 91 |

| 4 | Phenylacetic acid | 3f | 60 | 65 |

| 5 | Ibuprofen | 3i | 60 | 78 |

| 6 | Cyclohexanecarboxylic acid | 3j | 60 | 81 |

This table presents a selection of Cbz-carbamates synthesized via a continuous flow Curtius rearrangement, highlighting the yields and reaction times for various acid substrates. beilstein-journals.org

Furthermore, biocatalysis presents another avenue for sustainable synthesis. The use of enzymes, such as immobilized Candida antarctica lipase (B570770) B (CALB), can facilitate highly selective transformations under mild conditions. beilstein-journals.org For instance, CALB has been used in a flow system to selectively tag and remove excess benzyl (B1604629) alcohol impurity from a Cbz-carbamate product stream, simplifying purification. beilstein-journals.org Future work may focus on developing enzymatic routes for the primary synthesis of carbamates, potentially reducing the reliance on hazardous reagents. Laccase enzymes, for example, have been employed for the chemoselective deprotection of N-benzyl groups in an aqueous medium using oxygen as a mild oxidant, showcasing the potential of biocatalysis in related transformations. uniovi.es

Expansion of Applications in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for rapidly building molecular complexity from simple precursors. This compound derivatives are well-suited for incorporation into such complex reaction schemes.

A notable application is the synthesis of bicyclic β-benzyloxy amide libraries through a one-pot multicomponent protocol. nih.gov This sequence involves the hydrozirconation of a nitrile, followed by acylation and an intramolecular Friedel-Crafts alkylation, demonstrating a sophisticated method for constructing diverse structural motifs. nih.gov

Derivatives of N-benzyloxy carbamates have also been shown to undergo facile intramolecular cyclization cascades. nih.gov When treated with a strong base, N-alkyl-N-benzyloxy carbamates containing a tethered carbon nucleophile can cyclize to form five- and six-membered protected cyclic hydroxamic acids in good to excellent yields. nih.gov This methodology provides a streamlined route to valuable heterocyclic structures.

| Entry | Substrate | Ring Size | Product | Yield (%) |

| 1 | 2a | 5 | 3a | 97 |

| 2 | 2b | 6 | 3b | 86 |

| 3 | 2d | 5 | 3d | 77 |

| 4 | 2e | 6 | 3e | 81 |

| 5 | 2g | 5 | 3g | 93 |

| 6 | 2h | 6 | 3h | 92 |

This table summarizes the yields for the intramolecular cyclization of various N-benzyloxy carbamate (B1207046) derivatives to form cyclic hydroxamic acids. nih.gov

The carbamate functionality can serve as a key element in initiating or participating in cascade sequences. The principles of cascade reactions initiated by benzylic carbocations in other systems, such as indoles, could be adapted to carbamate chemistry, opening new pathways for complex molecule synthesis. sioc-journal.cn

Integration with Automated Synthesis and High-Throughput Screening Techniques

The demand for large collections of compounds for drug discovery and materials science has spurred the development of automated synthesis and high-throughput screening (HTS) platforms. The integration of this compound chemistry into these workflows is a promising future direction.

As previously mentioned, continuous flow synthesis represents a key form of automation that is directly applicable to the production of benzyloxycarbamates. beilstein-journals.org This technology allows for the rapid, safe, and reproducible synthesis of compound libraries. The synthesis of a bicyclic β-benzyloxy amide library, for instance, is an example of diversity-oriented synthesis that generates a collection of structurally related compounds ideal for biological screening. nih.gov Automating such multicomponent reactions in flow reactors could further accelerate the discovery of novel bioactive molecules.

The development of robust synthetic routes, such as the diastereoselective amidomethylation used to prepare chiral β2-amino acids, is crucial for automated synthesis. researchgate.netresearchgate.net Using well-behaved electrophiles like Benzyl N-[(benzyloxy)methyl]carbamate can improve impurity profiles and simplify purification, which are critical considerations for automated parallel synthesis platforms. researchgate.netresearchgate.net

Exploration in Bioconjugation and Bioorthogonal Chemistry (focus on synthetic methods)

Bioorthogonal chemistry involves chemical reactions that can be performed in living systems without interfering with native biochemical processes. nih.govescholarship.org This field has revolutionized the study of biomolecules by enabling their visualization and manipulation in real-time. nih.gov A key strategy involves a two-step approach: first, a biomolecule is metabolically labeled with an unnatural functional group (a "chemical reporter"), and second, this group is selectively reacted with a probe molecule. nih.gov

Future research will likely explore the incorporation of bioorthogonal functional groups, such as azides or terminal alkynes, into the structure of this compound or its derivatives. Such modified carbamates could serve as valuable building blocks for synthesizing probes or labeling agents. For example, a molecule containing the benzyloxycarbamate moiety could be functionalized with an azide, allowing it to be attached to proteins or glycans via the Staudinger ligation with a phosphine-containing probe or through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. escholarship.orgkinxcdn.com